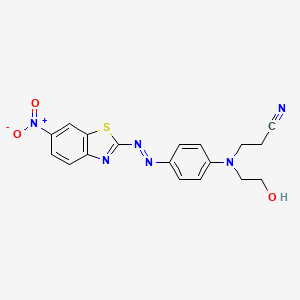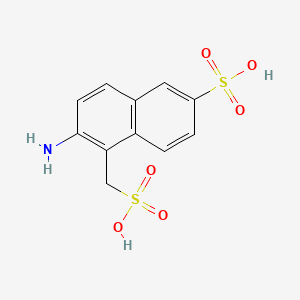
Calcium trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium trichloroacetate is a chemical compound with the formula Ca(CCl₃COO)₂. It is a calcium salt of trichloroacetic acid, which is a derivative of acetic acid where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its strong acidity and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium trichloroacetate can be synthesized by reacting trichloroacetic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of trichloroacetic acid in water.
- Addition of calcium hydroxide or calcium carbonate to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of this compound and water or carbon dioxide as by-products.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The resulting product is then purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
Calcium trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and calcium hydroxide.
Decomposition: At elevated temperatures, it decomposes to produce calcium chloride, carbon dioxide, and chloroform.
Substitution: It can participate in substitution reactions where the trichloroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and mild heating.
Decomposition: High temperatures (above 200°C).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and calcium hydroxide.
Decomposition: Calcium chloride, carbon dioxide, and chloroform.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Calcium trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving calcium signaling pathways and as a precipitant for macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential use in drug formulations and as a topical agent for skin treatments.
Industry: Utilized in the production of herbicides and as a chemical intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of calcium trichloroacetate involves its strong acidity and ability to donate calcium ions. In biological systems, it can affect calcium signaling pathways by altering the concentration of calcium ions, which are crucial for various cellular processes. The trichloroacetate moiety can also interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Sodium trichloroacetate: Similar in structure but with sodium instead of calcium.
Trichloroacetic acid: The parent acid of calcium trichloroacetate.
Dichloroacetic acid: A related compound with two chlorine atoms instead of three.
Uniqueness
This compound is unique due to its combination of strong acidity and calcium ion donation. This dual functionality makes it useful in applications where both properties are required, such as in certain catalytic processes and biological studies.
Propiedades
Número CAS |
21348-16-3 |
|---|---|
Fórmula molecular |
C4CaCl6O4 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
calcium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
Clave InChI |
PAFYVDNYOJAWDX-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


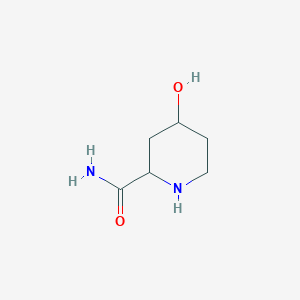
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)

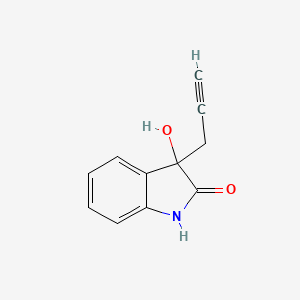
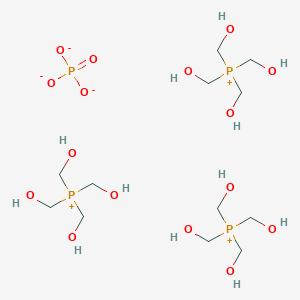
![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
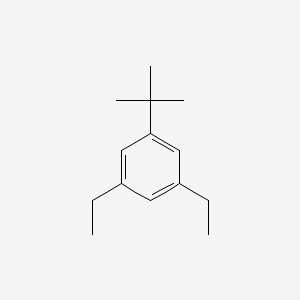
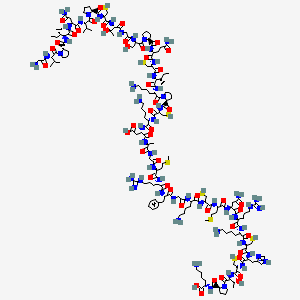
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
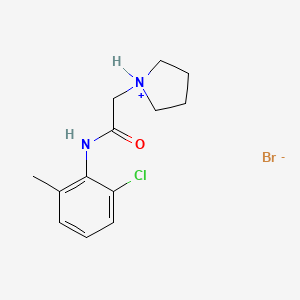
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)

